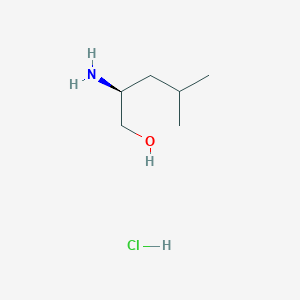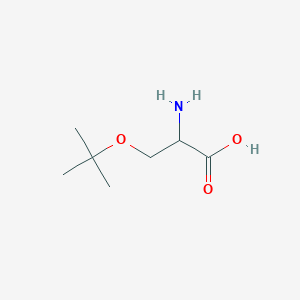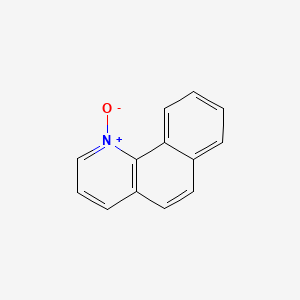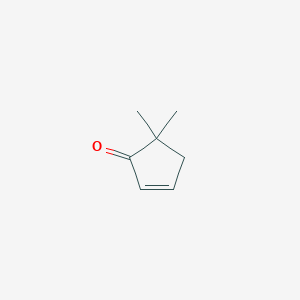
2-Cyclopenten-1-one, 5,5-dimethyl-
Overview
Description
“2-Cyclopenten-1-one, 5,5-dimethyl-” is an enone that is cyclopentanone having a C=C double bond at position 2 . It is a versatile electrophile employed in a variety of addition reactions .
Synthesis Analysis
The synthesis of “2-Cyclopenten-1-one, 5,5-dimethyl-” has been efficiently achieved from cheap and readily available starting materials .Molecular Structure Analysis
The molecular formula of “2-Cyclopenten-1-one, 5,5-dimethyl-” is C7H10O . The InChI representation isInChI=1S/C7H10O/c1-7(2)5-3-4-6(7)8/h3-4H,5H2,1-2H3 . Physical And Chemical Properties Analysis
The molecular weight of “2-Cyclopenten-1-one, 5,5-dimethyl-” is 110.15 g/mol . It has a topological polar surface area of 17.1 Ų . The compound has a complexity of 143 .Scientific Research Applications
Conjugate Addition of Organocopper Nucleophiles
This compound is a versatile electrophile and is employed in various addition reactions, including the conjugate addition of organocopper nucleophiles . This reaction is a type of conjugate addition where an organocopper compound adds to an α,β-unsaturated carbonyl compound.
Michael Reaction with Silyl Enol Ethers
It is used in the Michael reaction with silyl enol ethers . The Michael reaction is a powerful method for carbon-carbon bond formation and allows for the construction of complex molecular frameworks.
Michael Reaction with Siloxanes
The compound is also used in the Michael reaction with siloxanes . Siloxanes are a type of silicone, and this reaction can be used to create a variety of useful compounds.
Diels-Alder Cycloadditions
2-Cyclopenten-1-one is used in Diels-Alder cycloadditions . The Diels-Alder reaction is a cornerstone of synthetic organic chemistry, allowing for the construction of six-membered rings with good control over regio- and stereochemistry.
Phosphoniosilylations
This compound is also used in phosphoniosilylations . This reaction is a type of addition reaction where a phosphoniosilyl group is added to a compound.
Synthesis of Functionalized Cyclopentenones
Functionalized cyclopentenones were synthesized by a Rh-catalyzed carbonylation of 3-acyloxy-1,4-enynes, derived from alkynes and α,β-unsaturated aldehydes . This reaction involved a Saucy-Marbet 1,3-acyloxy migration of propargyl esters and a [4 + 1] cycloaddition of the resulting acyloxy substituted vinylallene with CO .
Safety and Hazards
Mechanism of Action
Target of Action
It is an α,β-unsaturated carbonyl compound , which are known to interact with a variety of biological targets, including proteins and DNA, through Michael addition reactions .
Mode of Action
As an α,β-unsaturated carbonyl compound, 5,5-dimethylcyclopent-2-en-1-one can undergo typical reactions of this class of compounds, including nucleophilic conjugate addition, the Baylis–Hillman reaction, and the Michael reaction . These reactions involve the addition of a nucleophile to the β-carbon of the α,β-unsaturated carbonyl system, leading to the formation of a new carbon-carbon bond. This can result in the modification of biological targets, potentially altering their function .
Result of Action
One study reported that it exhibits higher tumor-specific cytotoxicity against oral human normal and tumor cells . This suggests that the compound may have potential therapeutic applications in cancer treatment.
properties
IUPAC Name |
5,5-dimethylcyclopent-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-7(2)5-3-4-6(7)8/h3-4H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDVKHIZRZRHGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC=CC1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60454121 | |
| Record name | 2-Cyclopenten-1-one, 5,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60454121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopenten-1-one, 5,5-dimethyl- | |
CAS RN |
17197-84-1 | |
| Record name | 2-Cyclopenten-1-one, 5,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60454121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,5-dimethylcyclopent-2-en-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



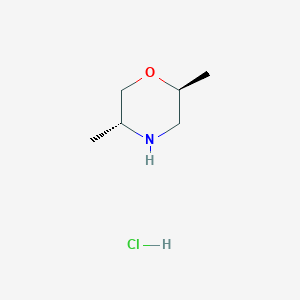
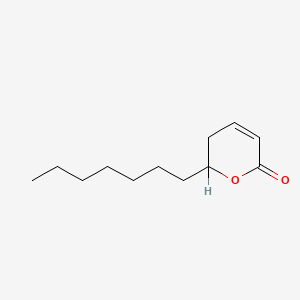

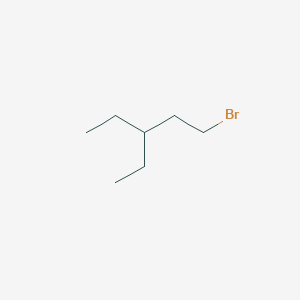
amine](/img/structure/B3187709.png)
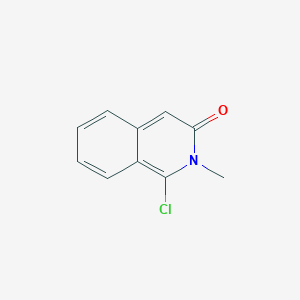
![1,2-dimethoxy-4-nitro-5-[(E)-2-nitroethenyl]benzene](/img/structure/B3187718.png)
![[(1r,4r)-4-[(Dimethylamino)methyl]cyclohexyl]methanamine](/img/structure/B3187723.png)


